Methyl 7-methoxy-1H-indole-4-carboxylate is a substituted indole derivative, a class of heterocyclic compounds with significant presence and applications in organic and medicinal chemistry. This compound is particularly relevant as a synthetic building block and a key intermediate in the synthesis of various biologically active compounds. []
Methyl 7-methoxy-1H-indole-4-carboxylate is a derivative of indole, a significant heterocyclic compound prevalent in numerous natural products and pharmaceuticals. This compound is recognized for its diverse biological activities, making it a subject of interest in medicinal chemistry and related fields. The chemical formula for Methyl 7-methoxy-1H-indole-4-carboxylate is with a molecular weight of 205.21 g/mol. It is classified as an indole derivative, which are compounds characterized by a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
The synthesis of Methyl 7-methoxy-1H-indole-4-carboxylate typically utilizes the Fischer indole synthesis method. This well-established technique involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions, leading to the formation of the indole structure.
Methyl 7-methoxy-1H-indole-4-carboxylate features a methoxy group at the 7-position and a carboxylate group at the 4-position of the indole ring. The structural representation can be described using its InChI and InChI Key:
InChI=1S/C11H11NO3/c1-14-9-4-3-8(11(13)15-2)7-5-6-12-10(7)9/h3-6,12H,1-2H3
VFDQIHFLPLWQDV-UHFFFAOYSA-N
The compound's molecular structure contributes significantly to its chemical properties and reactivity, influencing its interactions in biological systems.
Methyl 7-methoxy-1H-indole-4-carboxylate participates in various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis and its potential for generating more complex derivatives.
The mechanism of action for Methyl 7-methoxy-1H-indole-4-carboxylate involves its interaction with various biological targets, primarily through modulation of biochemical pathways:
Research indicates that certain indole derivatives can exhibit significant effects on cell signaling pathways, enhancing their potential as therapeutic agents.
Methyl 7-methoxy-1H-indole-4-carboxylate is typically characterized by:
Key chemical properties include:
Relevant data from spectroscopic methods (NMR, IR) provides insights into its structural characteristics and confirms its identity.
Methyl 7-methoxy-1H-indole-4-carboxylate has several scientific applications:
This compound's broad range of applications underscores its significance in research and development across multiple scientific disciplines.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: